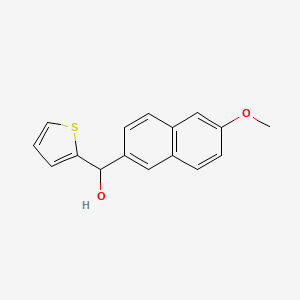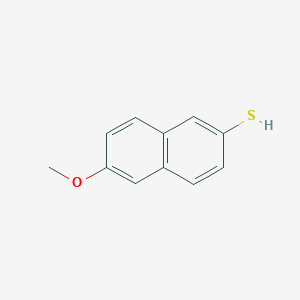
6-Methoxy-2-thionaphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-thionaphthol is an aromatic thiol compound with the molecular formula C₁₁H₁₀OS It is a derivative of naphthol, where the hydroxyl group is replaced by a thiol group and a methoxy group is attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thionaphthol can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2-naphthol with thionyl chloride in the presence of a phase-transfer catalyst. This reaction typically occurs at room temperature and results in the formation of 6-methoxy-2-naphthyl sulfonyl chloride, which is then reduced to this compound .
Industrial Production Methods: For industrial production, the synthesis method involves using sodium naphthalene sulfonate as a raw material and dichloromethane, chloroform, or carbon tetrachloride as solvents. Thionyl chloride is added dropwise at normal temperature to obtain 2-naphthalene sulfonyl chloride, which is then reduced to this compound . This method is advantageous due to its low cost, ease of operation, and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-2-thionaphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using reagents such as sodium borohydride or triphenylphosphine.
Substitution: It can participate in substitution reactions with aryl halides in the presence of copper(I) iodide and potassium carbonate.
Major Products Formed:
Oxidation: Disulfides
Reduction: Corresponding thiols
Substitution: Aryl thiols
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-thionaphthol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-thionaphthol involves its interaction with various molecular targets. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2-Thionaphthol: Lacks the methoxy group, making it less reactive in certain chemical reactions.
6-Methoxy-2-naphthol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Uniqueness: 6-Methoxy-2-thionaphthol is unique due to the presence of both a methoxy and a thiol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
6-methoxynaphthalene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-4-2-9-7-11(13)5-3-8(9)6-10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIEWDCUOZTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
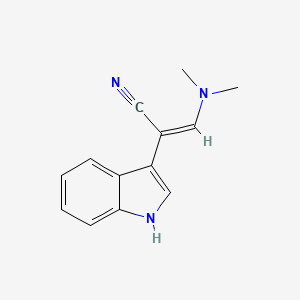
![((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine](/img/structure/B7876499.png)
![(S)-2-(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetic acid](/img/structure/B7876505.png)
![N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B7876511.png)
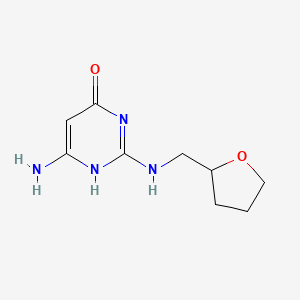
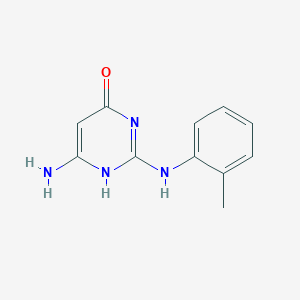
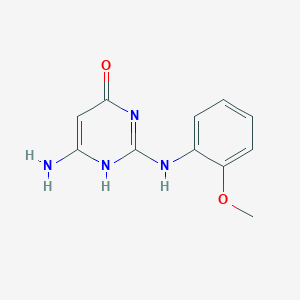
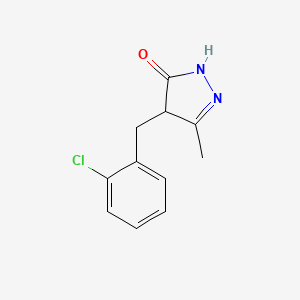
![1H-Pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B7876539.png)
![7-amino-2-(furan-2-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876544.png)
![7-amino-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876548.png)
![Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate](/img/structure/B7876553.png)
![ethyl 3-[(3-hydroxybenzoyl)amino]propanoate](/img/structure/B7876561.png)
